Home > Products > Screening Compounds P131851 > Brimonidine tartrate
Brimonidine tartrate - 109826-56-4

Brimonidine tartrate

Catalog Number: EVT-8041814
CAS Number: 109826-56-4
Molecular Formula: C15H16BrN5O6
Molecular Weight: 442.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Brimonidine Tartrate is the tartrate salt form of brimonidine, an imidazole derivative and a selective alpha-2 adrenergic receptor agonist. Upon ocular administration, brimonidine tartrate acts on the blood vessels causing them to constrict which leads to a decrease in the production of aqueous humor. Brimonidine tartrate also enhances the outflow of aqueous humor. This drug is used in the treatment of glaucoma to reduce intraocular pressure.
A quinoxaline derivative and ADRENERGIC ALHPA-2 RECEPTOR AGONIST that is used to manage INTRAOCULAR PRESSURE associated with OPEN-ANGLE GLAUCOMA and OCULAR HYPERTENSION.
Source and Classification

Brimonidine tartrate is derived from brimonidine, which has a chemical structure that includes a bromine atom and is classified under the category of imidazolines. The compound is typically available in its tartrate salt form to enhance solubility and stability. It is classified as a prescription medication and is regulated by health authorities around the world.

Synthesis Analysis

Methods and Technical Details

The synthesis of brimonidine tartrate involves several steps, typically starting from 6-amino-5-bromoquinoxaline. A novel method for its synthesis includes:

  1. Formation of N-acetyl brimonidine: This is achieved by reacting N-acetyl ethylene urea with 6-amino-5-bromoquinoxaline in the presence of phosphorus oxychloride at elevated temperatures (55-60 °C).
  2. Hydrolysis: The N-acetyl brimonidine undergoes hydrolysis in methanolic sodium hydroxide to yield brimonidine base.
  3. Salt Formation: The brimonidine base is then reacted with tartaric acid in methanol to produce brimonidine tartrate, which can be isolated with good yield and purity .

This method is noted for being environmentally friendly, avoiding highly toxic reagents while achieving satisfactory yields.

Molecular Structure Analysis

Structure and Data

The molecular formula of brimonidine tartrate is C14H16BrN5O6C_{14}H_{16}BrN_5O_6 with a molecular weight of approximately 366.2 g/mol. The structure features:

  • A bromine atom attached to a quinoxaline ring.
  • An imidazole moiety.
  • A tartrate group that enhances solubility.

Brimonidine tartrate exhibits specific spectral characteristics, including a melting point of approximately 208 °C and various infrared absorption peaks indicative of its functional groups .

Chemical Reactions Analysis

Reactions and Technical Details

Brimonidine tartrate participates in various chemical reactions typical of organic compounds, particularly those involving:

  • Acid-base reactions: As it contains both basic (amine) and acidic (carboxylic acid) functional groups, it can form salts with various acids.
  • Hydrolysis: The ester bonds in the tartrate moiety can undergo hydrolysis under acidic or basic conditions, which may affect stability.
  • Complexation: Brimonidine tartrate can form complexes with metal ions, which may be utilized in drug formulations to enhance stability or bioavailability .
Mechanism of Action

Process and Data

Brimonidine tartrate acts primarily as an agonist at α2-adrenergic receptors located in the ciliary body of the eye. Its mechanism includes:

  1. Decreased Aqueous Humor Production: Activation of α2 receptors inhibits adenylate cyclase activity, leading to reduced cyclic adenosine monophosphate levels, which decreases aqueous humor production.
  2. Increased Outflow: It also enhances uveoscleral outflow, contributing to lower intraocular pressure.

This dual action makes it effective for managing conditions associated with elevated intraocular pressure .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Brimonidine tartrate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature when in salt form.
  • Stability: Stability studies indicate that it should be stored away from light and moisture to prevent degradation .
  • Melting Point: Approximately 208 °C, indicating thermal stability under normal conditions .

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Brimonidine tartrate has several significant applications in the medical field:

  1. Ophthalmology: Primarily used for treating open-angle glaucoma and ocular hypertension through topical formulations such as eye drops or gels.
  2. Innovative Formulations: Research has led to the development of novel formulations such as nano-vesicles and ion-sensitive gels, enhancing drug delivery efficiency and patient compliance by prolonging drug action .
  3. Research Applications: Ongoing studies explore its potential beyond ophthalmology, including its effects on other types of hypertension and neuroprotective properties.
Pharmacological Mechanisms of Brimonidine Tartrate

Alpha-2 Adrenergic Receptor Agonism and Signal Transduction Pathways

Brimonidine tartrate is a third-generation alpha-2 adrenergic agonist with >1,000-fold selectivity for α2- over α1-adrenoceptors. This high specificity minimizes α1-mediated side effects like mydriasis or conjunctival blanching, commonly observed with earlier agents like clonidine [1] [9]. The drug primarily targets three α2-adrenoceptor subtypes (α2A, α2B, α2C) in ocular tissues. Upon binding, brimonidine activates Gi-coupled signaling pathways, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) production. This suppresses norepinephrine release and dampens neuronal excitability [1] [6].

Recent studies reveal additional signaling cascades:

  • EGFR Transactivation: In human MIO-M1 Müller cells, α2A-receptor stimulation activates Src-kinase and matrix metalloproteinases (MMPs), leading to epidermal growth factor receptor (EGFR) transphosphorylation at Y1173. This triggers downstream ERK1/2 and AKT pathways, critical for cell survival and anti-inflammatory responses [10].
  • Neuroprotective Crosstalk: ERK/AKT activation modulates glutamate excitotoxicity and upregulates survival factors like basic fibroblast growth factor (bFGF), enhancing retinal resilience to ischemic or oxidative stress [4] [9].

Table 1: Key Signal Transduction Pathways Activated by Brimonidine

Target ReceptorDownstream EffectorsBiological Outcome
α2A-AdrenoceptorGi/cAMP reductionReduced aqueous humor production
α2A-AdrenoceptorSrc/MMP/EGFR cascadeERK1/2 and AKT phosphorylation
α2 SubtypesGi-mediated K+ channel activationNeurotransmitter inhibition

Dual Action on Aqueous Humor Dynamics: Suppression of Production vs. Enhancement of Uveoscleral Outflow

Brimonidine exerts a time-dependent dual mechanism on intraocular pressure (IOP) regulation. Fluorophotometric studies in ocular hypertensive patients demonstrate:

  • Acute Phase (0–7 days): Aqueous humor production decreases by 20–29% via suppression of cAMP-dependent secretion in ciliary epithelium. This reduces IOP by 5–6 mm Hg within 3 hours post-instillation [3] [8].
  • Chronic Phase (>1 week): Uveoscleral outflow increases by 60%, becoming the dominant IOP-lowering mechanism. This shift involves matrix metalloproteinase remodeling of ciliary body extracellular matrix, facilitating fluid drainage [8].

Notably, brimonidine does not alter episcleral venous pressure or tonographic outflow facility, distinguishing it from prostaglandin analogs or beta-blockers [3].

Table 2: Acute vs. Chronic Effects on Aqueous Humor Dynamics

ParameterAcute Effect (Day 8)Chronic Effect (Day 29)
Aqueous Flow↓ 29% (p<0.001)↔ No significant change
Uveoscleral Outflow↔ No change↑ 60% (p<0.05)
IOP Reduction6.0 ± 0.6 mm Hg5.0 ± 0.7 mm Hg

Neuroprotective Effects on Retinal Ganglion Cells: Apoptosis Inhibition and Oxidative Stress Modulation

Beyond IOP reduction, brimonidine demonstrates direct retinal neuroprotection through multiple pathways:

  • Anti-Apoptotic Signaling: In rat glaucoma models, systemic brimonidine increased retinal ganglion cell (RGC) survival by 50% independent of IOP. This occurs via AKT-mediated inactivation of pro-apoptotic proteins (e.g., BAD, caspase-3) and increased expression of Bcl-2 survival factors [4] [9].
  • Excitotoxicity Mitigation: Brimonidine dampens glutamate-induced Ca2+ influx in RGCs, preventing excitotoxic damage. It also enhances glutamate uptake by Müller cells, reducing extracellular glutamate concentrations [4] [7].
  • Oxidative Stress Modulation: The drug upregulates superoxide dismutase and glutathione peroxidase, counteracting reactive oxygen species (ROS) generated in ischemic retinopathies [9].

Clinical evidence includes:

  • Scanning laser polarimetry (GDx) showing slower retinal nerve fiber layer (RNFL) thinning in brimonidine- vs. timolol-treated ocular hypertensives [9].
  • The Low-Pressure Glaucoma Treatment Study (LoGTS), where brimonidine outperformed timolol in preserving visual fields despite comparable IOP control [9].

Vascular Effects: Ocular Blood Flow Regulation and Redness Reduction Mechanisms

Brimonidine’s vascular actions manifest differently in ocular vs. facial tissues:

  • Ocular Blood Flow: Color Doppler imaging studies confirm no reduction in retrobulbar arterial (ophthalmic, central retinal arteries) blood flow velocity or retinal arteriovenous passage time after 2 weeks of treatment. This contrasts with non-selective beta-blockers, which may compromise perfusion [5].
  • Facial Erythema Reduction: For rosacea, brimonidine gel (0.33%) induces direct vasoconstriction of cutaneous arterioles and venules <200 µm diameter. This counters abnormal vasodilation from vasomotor instability via α2-adrenoceptor agonism on vascular smooth muscle [1] [6].
  • Müller Cell-Mediated Protection: In retinal spreading depression (SD) models, brimonidine slows SD propagation velocity by 40% via α2A-receptors on Müller cells. Optical coherence tomography (OCT) shows reduced hyperreflectivity in the inner plexiform layer during SD, indicating attenuated neuronal stress [7].

Table 3: Vascular Effects in Ocular vs. Cutaneous Tissues

TissueMechanismFunctional Outcome
Retinaα2A-Receptors on Müller cellsSlowed spreading depression, stabilized neurovascular unit
Facial Skinα2-Mediated vasoconstrictionPersistent erythema reduction (≥12 hours)
Retrobulbar VesselsNo significant velocity changeMaintained ocular perfusion pressure

Properties

CAS Number

109826-56-4

Product Name

Brimonidine tartrate

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C15H16BrN5O6

Molecular Weight

442.22 g/mol

InChI

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

QZHBYNSSDLTCRG-LREBCSMRSA-N

SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.